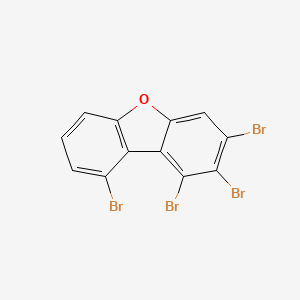

1,2,3,9-Tetrabromo-dibenzofuran

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

617707-62-7 |

|---|---|

Molecular Formula |

C12H4Br4O |

Molecular Weight |

483.77 g/mol |

IUPAC Name |

1,2,3,9-tetrabromodibenzofuran |

InChI |

InChI=1S/C12H4Br4O/c13-5-2-1-3-7-9(5)10-8(17-7)4-6(14)11(15)12(10)16/h1-4H |

InChI Key |

DTCSQVLPHLITPZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C3=C(C(=C(C=C3O2)Br)Br)Br |

Origin of Product |

United States |

Environmental Occurrence and Spatiotemporal Distribution of 1,2,3,9 Tetrabromo Dibenzofuran

Occurrence in Atmospheric Compartments

Polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs) can enter the atmosphere through various routes, including emissions from industrial processes and combustion. epa.gov Atmospheric transport is a primary mechanism for the widespread environmental distribution of these compounds. epa.gov

Ambient Air Concentrations and Profiles

Table 1: Mean Atmospheric PBDD/F Concentrations in Various Environments

| Environment Type | Mean PBDD/F Concentration (fg/Nm³) | Mean TEQ Concentration (fg TEQ/Nm³) |

|---|---|---|

| Rural | 11 | 2.7 |

| Urban | 24 | 6.4 |

| Industrial | 46 | 12 |

| Science Park | 95 | 31 |

Source: Adapted from a study on atmospheric PBDD/Fs. acs.org

Presence in Aquatic Environments

PBDDs and PBDFs can enter aquatic ecosystems through atmospheric deposition, runoff from contaminated land, and industrial or municipal effluents. inchem.org Due to their hydrophobic nature, these compounds tend to associate with sediment particles. waterquality.gov.au

Detection in Water Bodies (e.g., Rivers, Coastal Waters)

Specific data on the detection of 1,2,3,9-Tetrabromo-dibenzofuran in water bodies such as rivers and coastal waters could not be found in the reviewed literature. Generally, concentrations of dioxin-like compounds in the water column are very low, often at levels of picograms per liter (pg/L) or less, due to their low water solubility. waterquality.gov.au Monitoring efforts often focus on sediment and biota, where these compounds are more likely to accumulate.

Distribution in Terrestrial Matrices

The distribution of PBDFs in terrestrial matrices such as soil is primarily linked to atmospheric deposition and the application of contaminated materials like sewage sludge. inchem.org

Specific research detailing the distribution of this compound in terrestrial matrices could not be located. General studies on PBDFs in soil are less common than those for their chlorinated analogues. Problems in obtaining representative soil samples and in the analytical procedures for the wide range of congeners present challenges for comprehensive environmental assessment. inchem.org Congener profiles of PBDD/Fs in soil often reveal complex mixtures that can originate from various sources, making the identification and quantification of minor components like the 1,2,3,9-isomer difficult. tandfonline.com

Soil Contamination (e.g., Agricultural Soils, Industrial Areas)

Research conducted in eastern China on soils from a chemical-industrial complex, which included a coke-oven plant, a coal-fired power plant, and a chlor-alkali plant, showed total PBDD/F concentrations ranging from non-detectable to 427 pg/g dry weight (dw). nih.gov In the same study, significantly higher concentrations were found in soils from an e-waste recycling facility, with levels reaching up to 800,000 pg/g dw. nih.gov This highlights the substantial contribution of industrial activities, especially e-waste processing, to soil contamination with these compounds. The congener profiles in these contaminated soils were dominated by PBDFs over PBDDs. nih.gov

The contamination of agricultural land can also occur through the application of sewage sludge, which can contain PBDD/Fs. mdpi.com Although specific levels for this compound are not detailed, the general presence of PBDD/Fs in sewage sludge suggests a potential pathway for their introduction into agricultural soils.

Table 1: Concentration of Total PBDD/Fs in Soil Samples from Various Locations

| Location Type | Concentration Range (pg/g dw) | Reference |

| E-waste Recycling Facility | 716 - 800,000 | nih.gov |

| Chemical-Industrial Complex | ND - 427 | nih.gov |

Note: Data specific to this compound was not available. The table reflects total PBDD/F concentrations.

Sewage Sludge and Biocompost Analysis

Sewage sludge is a known reservoir for a variety of persistent organic pollutants, including PBDFs. nih.gov The analysis of sewage sludge is critical as its application to land as a fertilizer can lead to the contamination of soil and subsequent uptake by organisms. A study of archived biosolids from 94 wastewater treatment plants across the United States detected two PBDDs and five PBDFs. nih.gov The total mean concentration of these detected PBDD/Fs was 10,000 ng/kg dry weight, with a range of 630 to 42,800 ng/kg. nih.gov Notably, 1,2,3,4,6,7,8-hepta-BDF was the most abundant congener, accounting for approximately 95% of the total mass. nih.gov

The process of composting sewage sludge can also influence the concentration of these compounds. While some persistent organic pollutants may degrade, others can become more concentrated due to the reduction in sludge mass. mdpi.com Specific data on the concentration of this compound in sewage sludge or biocompost is not available in the reviewed scientific literature. However, the detection of other PBDF congeners in biosolids underscores the potential for this compound to be present. nih.gov The ratio of PBDD/Fs to polybrominated diphenyl ethers (PBDEs) in biosolids was found to be significantly higher than in commercial PBDE formulations, suggesting potential transformation of PBDEs into PBDD/Fs within the environment or during wastewater treatment processes. nih.gov

Occurrence in Biota

The bioaccumulation of PBDFs in living organisms is a significant environmental concern. Due to their lipophilic nature, these compounds tend to accumulate in the fatty tissues of organisms and can be magnified up the food chain.

Aquatic Biota (e.g., Fish, Shellfish, Marine Mammals)

PBDFs have been detected in various aquatic organisms, indicating their widespread presence in marine and freshwater environments. Congener-specific analysis of PBDFs in aquatic biota is less common than for their chlorinated counterparts.

Studies on marine mammals, such as dolphins and seals, have shown the presence of PBDEs and other halogenated compounds, which are precursors to PBDFs. ucl.ac.ukfrontiersin.orgnoaa.gov While direct measurements of this compound are not reported, the detection of a range of halogenated organic compounds in these animals suggests potential exposure to and accumulation of PBDFs. frontiersin.org

Research on fish has also indicated the bioaccumulation of brominated compounds. For instance, PBDEs have been found in various fish species, and the biotransformation of these compounds can lead to the formation of PBDFs. nih.govnih.gov However, specific data on the levels of this compound in fish and shellfish are not available in the reviewed literature.

Terrestrial Biota and Food Sources

The contamination of terrestrial environments with PBDFs can lead to their entry into the terrestrial food chain. nih.govresearchgate.netresearchgate.net Organisms living in or near contaminated sites, such as e-waste recycling areas, are particularly at risk.

Studies on free-range domestic fowl, such as chickens and ducks, from an e-waste recycling site in South China revealed high levels of PBDEs in their muscle and liver tissues. researchgate.net Given that PBDEs are precursors to PBDFs, this indicates a potential for PBDF accumulation in these animals, which are a direct food source for humans. researchgate.net Similarly, plants grown in soil contaminated with e-waste have been shown to take up heavy metals and organic pollutants, which can then be transferred to herbivores. nih.govresearchgate.net

Despite the evidence of PBDF precursors in terrestrial biota, specific data on the occurrence and concentration of this compound in terrestrial animals and other food sources are not documented in the available scientific literature. The primary energy flow in many terrestrial ecosystems is through the detritus food chain, which involves the breakdown of dead organic matter by soil microbes. doubtnut.com This pathway can be a significant route for the transfer of soil-bound contaminants like PBDFs into the food web. nih.govnih.govrockefeller.edu

Spatiotemporal Trends and Regional Variations in Environmental Levels

The environmental levels of PBDFs can exhibit significant spatial and temporal variations, largely influenced by the proximity to source areas and changes in industrial practices and regulations over time. ucl.ac.uknih.govnih.gov

Regional variations are pronounced, with higher concentrations of PBDD/Fs typically found in and around industrial zones and e-waste recycling sites compared to rural or remote areas. nih.govnih.gov For example, a study in eastern China found substantially higher levels of PBDD/Fs in soil from an e-waste site compared to a chemical-industrial complex. nih.gov

Temporal trend studies for PBDFs are less common than for other persistent organic pollutants like PCBs and PCDD/Fs. However, studies on related compounds can provide some insight. For instance, research on suspended sediments from the Niagara River between 1980 and 2002 showed a general decreasing trend for PCDD/Fs, attributed to control measures. In contrast, PBDE concentrations showed an increasing trend over the same period, suggesting a shift in the types of contaminants being released into the environment. nih.gov This increase in PBDEs could potentially lead to a corresponding increase in their degradation products, including PBDFs, in the environment over time.

Impact of E-waste Dismantling and Recycling Sites

Electronic waste (e-waste) dismantling and recycling sites are major sources of PBDFs in the environment. nih.govnih.govnih.govmdpi.comnih.govresource-recycling.comaaqr.orgunido.orgsustainability-directory.comaaqr.org The informal and often uncontrolled processing of e-waste, which can include open burning and acid leaching, releases a cocktail of hazardous substances, including brominated flame retardants (BFRs) and their byproducts like PBDFs. nih.govresource-recycling.com

Studies conducted at e-waste sites have consistently shown elevated levels of PBDD/Fs in various environmental media. In soil samples from an e-waste facility in eastern China, total PBDD/F concentrations were found to be as high as 800,000 pg/g dw. nih.gov Workshop-floor dust from the same facility had a concentration of 89,600 pg/g dw. nih.gov These levels are several orders of magnitude higher than those found in other industrial or agricultural areas. nih.gov

The congener profiles of PBDD/Fs at e-waste sites are often dominated by PBDFs, which are formed during the thermal degradation of BFRs present in electronic components. nih.govaaqr.org While specific data for this compound is not provided in these studies, the overwhelming evidence of high concentrations of the broader PBDF class at these sites strongly suggests its likely presence. The contamination extends beyond the immediate recycling area, affecting surrounding agricultural lands and water bodies, and leading to human exposure for workers and local residents. nih.govnih.gov

Industrial Hotspots and Manufacturing Facilities

The environmental presence of this compound (1,2,3,9-TeBDF), a specific congener of polybrominated dibenzofurans (PBDFs), is intrinsically linked to industrial activities. PBDFs, including 1,2,3,9-TeBDF, are not intentionally produced but are formed as unintentional byproducts in various thermal and chemical processes. Consequently, industrial hotspots and manufacturing facilities are recognized as primary sources of their release into the environment.

Research indicates that industrial areas, particularly those with metallurgical facilities and waste incineration plants, exhibit elevated concentrations of halogenated dioxins and furans in their surrounding environments. While specific data for 1,2,3,9-TeBDF is scarce, studies on the broader class of PBDFs provide insights into potential hotspots.

A study investigating atmospheric environments revealed that industrial areas had significantly higher concentrations of PBDFs compared to rural and urban locations. The mean concentration of total PBDFs in the atmosphere of an industrial park was measured at 46 femtograms per cubic meter (fg/Nm³). This suggests that industrial operations are a significant source of these compounds. The study also highlighted that metallurgical facilities, such as sinter plants, electric arc furnaces, and secondary aluminum and copper smelters, are likely contributors to PBDF emissions in these industrial zones.

Furthermore, the analysis of soil and human blood samples near an industrial waste incinerator showed a distinct congener profile of polychlorinated dibenzo-p-dioxins and furans (PCDD/Fs) that changed with distance from the facility. nih.gov Although this study focused on chlorinated compounds, it underscores the impact of industrial incinerators on the local environment, and similar patterns could be expected for their brominated counterparts like 1,2,3,9-TeBDF, which are also products of combustion.

While direct measurements of this compound in environmental media surrounding specific manufacturing facilities are not widely available in published literature, the general understanding of PBDF formation points to several industrial sectors as potential sources. These include:

Waste Incineration: Municipal, industrial, and hazardous waste incinerators are known to emit a wide range of halogenated byproducts due to the combustion of mixed materials, which may contain bromine.

Metallurgical Industries: High-temperature processes in the iron and steel industry, as well as in secondary non-ferrous metal production (e.g., aluminum, copper), can lead to the formation of PBDFs.

Chemical Manufacturing: The production of certain chemicals, particularly those involving bromine or brominated compounds, could inadvertently generate PBDFs as impurities or byproducts.

The spatiotemporal distribution of 1,2,3,9-TeBDF around these hotspots is expected to follow patterns typical for persistent organic pollutants. Higher concentrations would likely be found in soil and sediments closer to the emission source, with a gradual decrease with distance. Atmospheric deposition would contribute to the contamination of the surrounding terrestrial and aquatic environments. The persistence of these compounds means they can remain in the environment for long periods, leading to long-term contamination in the vicinity of industrial hotspots.

Interactive Data Table: Atmospheric PBDF Concentrations in Different Environments

| Environment Type | Mean PBDF Concentration (fg/Nm³) |

| Rural | 11 |

| Urban | 24 |

| Industrial | 46 |

| Science Park | 95 |

Source: Adapted from a study on atmospheric polybrominated dibenzo-p-dioxins and dibenzofurans.

Environmental Fate, Transport, and Trophodynamics of 1,2,3,9 Tetrabromo Dibenzofuran

Environmental Transport and Distribution between Media

The environmental transport and distribution of PBDFs, including 1,2,3,9-tetrabromo-dibenzofuran, are governed by their physicochemical properties. As members of the persistent organic pollutants (POPs) group, they are characterized by low water solubility, high lipophilicity (fat-solubility), and semi-volatility. These properties dictate their movement and partitioning among air, water, soil, and biota.

Atmospheric Transport and Deposition

Like other polyhalogenated dibenzofurans, this compound can enter the atmosphere from various thermal and industrial processes. In the atmosphere, these compounds exist in both the gas phase and adsorbed to particulate matter. The partitioning between these two phases is a critical factor in their transport. Less halogenated congeners are typically more volatile and exist predominantly in the gas phase, while more heavily brominated compounds tend to adsorb to airborne particles.

Water and Sediment Partitioning

Due to their hydrophobic nature, PBDFs have very low solubility in water. When introduced into aquatic environments, they rapidly partition from the water column to suspended particles and bottom sediments. The sediment-water partition coefficient (Koc), which measures the tendency of a chemical to bind to organic carbon in sediment, is very high for this class of compounds.

This strong affinity for sediment means that aquatic sediments act as a major environmental sink for PBDFs. The concentration of these compounds in sediment can be orders of magnitude higher than in the overlying water. nih.gov Factors influencing the partitioning behavior include the organic carbon content of the sediment, the particle size distribution, and the specific congener's properties. nih.gov Once in the sediment, these compounds can persist for long periods and may be reintroduced into the water column through resuspension events.

Table 1: General Partitioning Behavior of Hydrophobic Compounds like PBDFs

| Parameter | Description | Typical Behavior for PBDFs |

| Water Solubility | The maximum amount of a substance that can dissolve in water. | Very Low |

| Octanol-Water Partition Coefficient (Kow) | A measure of a chemical's lipophilicity or hydrophobicity. | High |

| Sediment-Water Partition Coefficient (Koc) | The ratio of the chemical's concentration in the sediment organic carbon to its concentration in the water at equilibrium. | High |

Soil Mobility and Leaching Potential

Similar to their behavior in aquatic sediments, PBDFs exhibit strong sorption to soil particles, particularly the organic matter fraction. This results in very low mobility within the soil column. The potential for these compounds to leach into groundwater is generally considered to be negligible due to this strong binding.

The primary risk in soil is not leaching but rather persistence and potential uptake by soil-dwelling organisms, leading to entry into terrestrial food chains. Surface runoff can also transport soil particles contaminated with PBDFs into nearby aquatic systems. The mobility of PBDFs in soil is primarily influenced by the soil's organic matter content, clay content, and texture. nih.gov Soils with higher organic matter and clay content will retain these compounds more strongly. nih.gov

Degradation and Transformation Processes

PBDFs are known for their resistance to degradation, which contributes to their persistence in the environment. However, they can undergo slow transformation through processes like photochemical and microbial degradation.

Photochemical Degradation Pathways

Photochemical degradation, or photolysis, is a significant transformation process for PBDFs in the environment, particularly in the atmosphere and surface waters where they are exposed to sunlight. This process involves the breakdown of the molecule by the energy of ultraviolet (UV) radiation.

The primary mechanism of photolysis for PBDFs is reductive debromination, where bromine atoms are sequentially removed from the dibenzofuran (B1670420) structure. This process transforms more highly brominated congeners into less brominated ones. The rate of degradation is dependent on the number and position of the bromine atoms and the medium in which the compound is present. Photodegradation is generally faster for gas-phase molecules and those dissolved in surface water compared to those adsorbed to soil or sediment, where light penetration is limited.

Microbial Degradation and Biotransformation

The microbial degradation of PBDFs is generally a slow process, especially for the more highly brominated congeners. Certain microorganisms, particularly bacteria, have been shown to be capable of degrading similar halogenated compounds like polychlorinated biphenyls (PCBs) and polychlorinated dibenzofurans (PCDFs). researchgate.netepa.gov

The primary pathway for microbial attack is often reductive dehalogenation, which is analogous to photochemical degradation but is biologically mediated. This process is more likely to occur in anaerobic environments, such as deep sediments. Under these conditions, microorganisms can use the halogenated compounds as an electron acceptor, removing bromine atoms. Aerobic degradation pathways also exist, where bacteria use oxygenase enzymes to break the aromatic rings of the dibenzofuran structure, but this is typically more effective for less halogenated compounds. Studies on related compounds suggest that the presence of specific microbial communities, such as Dehalococcoidetes, may be crucial for in-situ biodegradation. nih.gov

Table 2: Summary of Degradation Processes for PBDFs

| Degradation Process | Environment | Key Mechanism | General Rate |

| Photochemical Degradation | Atmosphere, Surface Water | Reductive Debromination by UV light | Moderate to Slow |

| Microbial Degradation (Anaerobic) | Sediments, Deep Soils | Reductive Dehalogenation by microbes | Very Slow |

| Microbial Degradation (Aerobic) | Surface Soils, Water | Oxidative ring cleavage | Very Slow, primarily for lower brominated congeners |

This table presents generalized data for the class of compounds, as specific rates for this compound are not available.

Thermal Degradation of Accumulated Congeners

The thermal degradation of BFRs, which are used extensively in plastics, textiles, and electronics, is a known source of PBDFs. ca.govnih.gov High temperatures, such as those in industrial processes or accidental fires, can lead to the formation of various PBDF congeners. ca.govnih.gov The specific degradation products and their yields depend on the type of BFR, the temperature, and the presence of other substances. mdpi.com

Unfortunately, no studies were identified that specifically investigated the thermal degradation of accumulated 1,2,3,9-TeBDF or its specific formation pathways from the breakdown of larger brominated compounds. Research on the thermal decomposition of other energetic materials and polymers indicates that complex mixtures of gaseous products are typically formed, with the composition depending on the molecular structure of the parent material. osti.govnih.govresearchgate.netdtic.mil Without specific experimental data, the precise thermal degradation products of 1,2,3,9-TeBDF remain unknown.

Bioaccumulation and Biomagnification in Ecological Systems

Bioaccumulation refers to the process where the concentration of a chemical in an organism becomes higher than its concentration in the surrounding environment. epa.gov Biomagnification is the progressive increase in the concentration of a substance in organisms at successively higher levels in a food chain. epa.govresearchgate.net These processes are influenced by the chemical's properties, such as its lipophilicity (affinity for fats), and the organism's physiology and diet.

Uptake and Elimination Kinetics in Organisms

The uptake and elimination kinetics of a chemical determine its potential to bioaccumulate. Rapid uptake and slow elimination lead to higher bioaccumulation. For PBDFs, uptake can occur from water, sediment, and diet. epa.govepa.gov

A study on mice investigated the uptake and elimination of four brominated/chlorinated dibenzofurans, including 2,3,7,8-tetrabromodibenzofuran (B3055897) (a different isomer of TeBDF). nih.govresearchgate.net This study found that the 2,3,7,8-substituted congeners were retained in the liver and had half-lives of several days, with elimination occurring primarily through metabolic processes. nih.govresearchgate.net However, a non-2,3,7,8-substituted tribromodibenzofuran was rapidly eliminated. nih.govresearchgate.net This highlights the importance of congener-specific data, as the bromine substitution pattern significantly impacts toxicokinetics. nih.govresearchgate.net No studies were found that specifically measured the uptake and elimination rates of 1,2,3,9-TeBDF in any organism.

Bioconcentration and Bioaccumulation Factors (BCFs, BAFs)

Bioconcentration factors (BCFs) and bioaccumulation factors (BAFs) are quantitative measures of a chemical's potential to accumulate in an organism from water and from all environmental sources (water, food, sediment), respectively. epa.govwikipedia.orgsfu.ca Higher BCF and BAF values indicate a greater potential for bioaccumulation. epa.govwikipedia.orgsfu.ca

Regulatory bodies often use BCF and BAF values to assess the environmental risk of chemicals. wikipedia.orgca.gov For example, a BCF greater than 5,000 is often considered indicative of a "very bioaccumulative" substance. wikipedia.org

Despite a thorough search, no experimentally determined or estimated BCF or BAF values for this compound were found in the scientific literature. While BCFs for some polychlorinated dibenzofurans and other brominated compounds have been reported, it is not scientifically sound to extrapolate these values to 1,2,3,9-TeBDF due to the strong influence of the specific congener structure on bioaccumulation potential.

Trophic Transfer and Magnification in Food Webs

Trophic transfer is the movement of contaminants from one trophic level to the next through consumption. Trophic Magnification Factors (TMFs) are used to quantify the extent of biomagnification in a food web. researchgate.netsfu.canih.gov A TMF greater than 1 indicates that the chemical is biomagnifying. researchgate.netsfu.canih.gov

Assessment of Trophic Magnification Factors (TMFs)

The assessment of TMFs involves measuring the concentration of a chemical and the stable nitrogen isotope ratios (a proxy for trophic level) in a range of organisms from a food web. sfu.canih.gov The TMF is then calculated from the slope of the relationship between the log-transformed chemical concentration and the trophic level. sfu.canih.gov

No studies were identified that have calculated a TMF for this compound. TMFs have been determined for other persistent organic pollutants, such as polychlorinated biphenyls (PCBs) and some per- and polyfluoroalkyl substances (PFAS), demonstrating their utility in assessing biomagnification potential. d-nb.infonih.gov

Congener-Specific Trophodynamic Behavior

The trophodynamic behavior of a chemical can be highly congener-specific. For PCBs, for example, congeners with specific chlorine substitution patterns are more resistant to metabolism and are therefore more likely to biomagnify. d-nb.info It is reasonable to assume that similar congener-specific differences exist for PBDFs. The position of the bromine atoms on the dibenzofuran structure can affect the molecule's shape, solubility, and susceptibility to enzymatic degradation, all of which influence its movement through the food web.

Without specific research on 1,2,3,9-TeBDF, it is impossible to describe its specific trophodynamic behavior. Studies on other halogenated compounds have shown that even small differences in the substitution pattern can lead to significant differences in bioaccumulation and biomagnification. d-nb.infonih.gov

Advanced Analytical Methodologies for the Determination of 1,2,3,9 Tetrabromo Dibenzofuran

Sampling Strategies for Diverse Environmental and Biological Matrices

The initial and most critical step in the analytical process is the collection of a representative sample. The strategy employed varies significantly depending on the matrix being investigated, as the compound's distribution and concentration can be influenced by numerous environmental factors.

For sampling airborne contaminants like 1,2,3,9-Tetrabromo-dibenzofuran, high-volume air samplers are commonly utilized. epa.gov This technique is designed to process a large volume of air, typically between 325 to 400 cubic meters over a 24-hour period, to achieve detectable quantities of the target analyte, which may be present at very low concentrations (e.g., picograms per cubic meter). epa.gov

The sampling train generally consists of:

A Quartz-Fiber Filter: This component captures the analyte associated with airborne particulate matter. epa.gov

A Polyurethane Foam (PUF) Adsorbent Cartridge: This is placed downstream of the filter to trap the vapor-phase fraction of the compound. epa.gov

After sampling, the filter and the PUF cartridge are combined for subsequent extraction and analysis. epa.gov To ensure quality control, field blanks, consisting of clean filters and PUF plugs that are handled and transported in the same manner as the samples but without air being drawn through them, are essential. cdc.gov

Table 1: Typical Parameters for High-Volume Air Sampling

| Parameter | Description | Common Value/Specification |

| Sampler Type | High-Volume Air Sampler | Equipped with filter and adsorbent trap |

| Filter Medium | Quartz-Fiber Filter | For particulate phase collection epa.gov |

| Adsorbent | Polyurethane Foam (PUF) | For vapor phase collection epa.gov |

| Sampling Duration | 24 hours | To collect a sufficient sample volume epa.gov |

| Air Volume | 325 - 400 m³ | To achieve low detection limits epa.gov |

| Flow Rate | ~0.225 m³/min | Adjusted to achieve target volume |

| Quality Control | Field Blanks | Two blanks for every 10 samples cdc.gov |

Collecting representative water and sediment samples requires careful consideration of the site's hydrology and potential contaminant sources. usgs.gov

Water Sampling: Discrete "grab" samples can be collected directly into appropriate containers, typically amber glass bottles with Polytetrafluoroethylene (PTFE)-lined caps (B75204) to prevent photodegradation and analyte sorption to the container walls. clu-in.orgusgs.gov The choice of container material is critical, as studies on similar hydrophobic compounds have shown significant losses to polycarbonate and less inert plastics. usgs.gov For collecting time-integrated samples that provide an average concentration over a period, passive sampling devices may be deployed. usgs.gov

Sediment Sampling: Sediment, a primary sink for hydrophobic compounds, is often collected from the top few centimeters of the sediment bed, which represents the most recently deposited and biologically active layer. nih.gov

Piston-tube corers are used to collect samples from saturated, underwater locations. epa.gov

Hand augers can be employed for drier or more accessible sediment beds. epa.gov Samples are typically collected from a depth interval of 0 to 10 centimeters. epa.gov For quality assurance, multiple grab samples from a defined area can be combined to form a composite sample, ensuring it is representative of the location. nj.gov

Soil: A common strategy is incremental sampling, where numerous small increments of soil (e.g., 30 to 100) are collected across a defined decision unit or sampling unit and then combined to form a single composite sample. epa.gov This approach provides a more representative sample of the average concentration across a large area than a few discrete grab samples. epa.gov

Sludge: For liquid sludge, samples are best collected from a point where the material is well-mixed, such as from a tap on a pipe as it is being transferred from a digester. nj.gov For dewatered sludge cake, which is a solid, manual grab samples are necessary. epa.govepa.gov A composite sample is typically formed from a minimum of five grab samples to be representative of the sludge batch. nj.gov Polypropylene or stainless steel scoops and polyethylene (B3416737) pails are often used for collection to avoid contamination. epa.gov

Due to its lipophilic nature, this compound is expected to bioaccumulate in the fatty tissues of organisms. Aquatic species, such as fish, are frequently used as bioindicators of contamination in freshwater and marine environments. nih.gov

Sampling involves the collection of whole organisms or specific tissues (e.g., muscle, liver). Age-specific data can be particularly valuable, as the concentration of persistent compounds can increase with the age of the fish. nih.gov Samples are typically wrapped in aluminum foil, placed in sealed bags, and immediately frozen or kept at a low temperature (e.g., 4°C) to prevent degradation prior to analysis. epa.gov The analysis of biota provides a direct measure of the bioavailable fraction of the contaminant and its potential to enter the food chain. nih.gov

Sample Preparation and Extraction Techniques

Following collection, the target analyte must be efficiently separated from the complex sample matrix. This extraction step is crucial for concentrating the analyte and removing interfering substances before instrumental analysis.

Soxhlet extraction and Pressurized Liquid Extraction (PLE) are two widely used techniques for extracting polyhalogenated aromatic compounds from solid and semi-solid samples. chromatographyonline.comcsic.esnih.gov

Soxhlet Extraction: This is a classic, well-established technique that uses a specialized glass apparatus. nih.gov The solid sample (e.g., dried soil, sludge, or the combined PUF/filter from an air sample) is placed in a porous thimble. A suitable solvent, such as toluene (B28343), is heated in a flask, and its vapors travel to a condenser, where they cool and drip into the thimble, immersing the sample. nih.govnih.gov When the solvent reaches a specific level, a siphon arm drains the extract back into the boiling flask. This cycle repeats for an extended period (e.g., 16-24 hours), ensuring exhaustive extraction of the analyte. nih.gov

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE is a more modern and automated technique. nih.gov It employs conventional solvents at elevated temperatures (up to 200°C) and pressures (e.g., 1500 psi). chromatographyonline.com These conditions keep the solvent in a liquid state above its atmospheric boiling point, increasing its extraction efficiency. The high temperature reduces solvent viscosity and surface tension, allowing for better penetration into the sample matrix, while also increasing the solubility of the analyte. nih.gov This results in significantly shorter extraction times (e.g., 15-30 minutes) and reduced solvent consumption compared to Soxhlet extraction. chromatographyonline.com Studies on related PCDFs in sediment have shown that PLE with solvents like dichloromethane (B109758) or benzene (B151609) at 200°C can yield recoveries comparable to or higher than traditional Soxhlet methods. nih.gov

Table 2: Comparison of Soxhlet and Pressurized Liquid Extraction (PLE)

| Feature | Soxhlet Extraction | Pressurized Liquid Extraction (PLE) |

| Principle | Continuous extraction with distilled solvent at its boiling point. | Solvent extraction at elevated temperature and pressure. nih.gov |

| Temperature | Atmospheric boiling point of the solvent. | Elevated (e.g., 50-200°C). chromatographyonline.com |

| Pressure | Atmospheric pressure. | High (e.g., 1500-2000 psi) to keep solvent liquid. chromatographyonline.com |

| Extraction Time | Long (16-24 hours). nih.gov | Short (15-30 minutes). chromatographyonline.com |

| Solvent Volume | High (e.g., 200-500 mL). | Low (e.g., 15-40 mL). chromatographyonline.com |

| Automation | Generally manual. | Fully automated systems available. chromatographyonline.com |

| Efficiency | Considered exhaustive and robust. | High efficiency due to enhanced solvent properties. nih.gov |

Matrix-Specific Extraction Methodologies

The initial and critical step in the analysis of this compound is its efficient extraction from the sample matrix. The choice of extraction method is highly dependent on the nature of the sample, whether it be soil, sediment, air, or biological tissues. The goal is to quantitatively remove the target analyte from the matrix while minimizing the co-extraction of interfering compounds.

For solid matrices such as soil and sediment , common extraction techniques include Soxhlet extraction, pressurized liquid extraction (PLE), and microwave-assisted extraction (MAE). These methods typically employ non-polar or moderately polar organic solvents or solvent mixtures, such as toluene or a hexane/acetone mixture, to effectively solvate the lipophilic this compound. For instance, a study on the fast extraction of polychlorinated dibenzo-p-dioxins and dibenzofurans from sewage sludge and soil, which are structurally similar to PBDFs, found that a mixture of acetonitrile (B52724) and ethyl acetate (B1210297) (6.5:1.5 v/v) provided high recovery rates. nih.gov

In the case of ambient air samples , high-volume samplers equipped with quartz-fiber filters for particulate matter and polyurethane foam (PUF) plugs for the vapor phase are typically used for collection. wa.gov The subsequent extraction of the filter and PUF is often performed using Soxhlet extraction with a suitable solvent like toluene.

For biological matrices such as fish tissue, which have high lipid content, the extraction process is often combined with lipid removal steps. nih.gov Common approaches involve extraction with a non-polar solvent followed by techniques to separate the lipids, which can interfere with subsequent analysis.

A summary of common extraction techniques for different matrices is presented below:

| Matrix | Extraction Technique | Typical Solvents | Key Considerations |

| Soil/Sediment | Soxhlet Extraction, PLE, MAE | Toluene, Hexane/Acetone, Acetonitrile/Ethyl Acetate | Ensuring complete extraction from complex solid matrices. |

| Ambient Air | Soxhlet Extraction | Toluene | Separate extraction of filter and adsorbent (PUF) may be required. |

| Biological Tissues | Solvent Extraction | Hexane, Dichloromethane | High lipid content necessitates subsequent clean-up steps. |

Advanced Sample Clean-up Procedures

Following extraction, the sample extract contains not only the target analyte, this compound, but also a multitude of co-extracted matrix components that can interfere with the final analysis. Therefore, a multi-step clean-up procedure is essential to isolate the analyte of interest.

Multi-layered Column Chromatography (e.g., Silica, Alumina, Carbon)

Multi-layered column chromatography is a powerful and widely used technique for the fractionation and purification of extracts containing polyhalogenated aromatic hydrocarbons. nih.gov This method utilizes a combination of different adsorbents packed in a glass column to selectively retain and elute different classes of compounds. A typical column setup for PBDF analysis might include layers of:

Silica Gel: Often modified with sulfuric acid or potassium hydroxide (B78521) to remove lipids and other polar interferences.

Alumina: Provides another level of separation based on polarity and is effective in removing certain co-planar polychlorinated biphenyls (PCBs) that might interfere with PBDF analysis.

Activated Carbon: This is a crucial component for the selective retention of planar molecules like dibenzofurans. The analytes are adsorbed onto the carbon and can be selectively eluted, often in the reverse direction, providing a high degree of purification from non-planar compounds.

The choice and order of adsorbents, as well as the solvent systems used for elution, are critical and must be carefully optimized to ensure the recovery of this compound while removing interferences.

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography, is another effective clean-up technique, particularly for high-molecular-weight interferences such as lipids, polymers, and proteins commonly found in biological and some environmental samples. nih.goviaea.org

The principle of GPC is the separation of molecules based on their size in solution. vurup.sk The sample extract is passed through a column packed with a porous gel. Larger molecules are excluded from the pores and elute first, while smaller molecules, including this compound, can penetrate the pores to varying extents and therefore have a longer retention time. This allows for the effective removal of high-molecular-weight matrix components. GPC is often used as a preliminary clean-up step before further fractionation by multi-layered column chromatography. nih.gov

High-Resolution Separation Techniques

After extensive clean-up, the final analytical step involves the separation and quantification of this compound, often in the presence of its isomers.

Gas Chromatography (GC) with Capillary Columns

High-Resolution Gas Chromatography (HRGC) coupled with High-Resolution Mass Spectrometry (HRMS) is the gold standard for the analysis of trace levels of PBDFs. nih.govresearchgate.net The separation is achieved on long capillary columns (typically 30-60 meters) coated with a thin film of a stationary phase.

The choice of the capillary column's stationary phase is critical for achieving the necessary separation of the various PBDF isomers. Commonly used stationary phases include:

Non-polar phases: Such as those based on 5% diphenyl / 95% dimethylpolysiloxane (e.g., DB-5, HP-5MS). These columns separate compounds primarily based on their boiling points and are effective for general screening.

Polar phases: More polar columns, such as those containing cyanopropylphenyl polysiloxane, can provide different selectivity and are often used as a confirmation column to resolve isomers that may co-elute on a non-polar phase.

A study comparing various GC columns for the separation of chlorinated dioxins and furans highlighted that no single column could separate all toxic isomers, suggesting the need for analysis on at least two columns of different polarity for unambiguous identification. researchgate.net

Advanced Chromatographic Separation for Isomer Resolution

The separation of the numerous tetrabromo-dibenzofuran isomers, including the 1,2,3,9-congener, is a significant analytical challenge due to their similar physicochemical properties. Achieving isomer-specific separation is crucial as the toxicity of PBDFs can vary significantly between isomers.

Advanced chromatographic techniques are employed to enhance the resolution of these closely eluting compounds. This can involve:

Optimizing GC parameters: Careful optimization of the temperature program, carrier gas flow rate, and injection technique can significantly improve the separation of isomers.

Using highly selective capillary columns: The development of novel stationary phases with unique selectivities for planar aromatic compounds continues to be an area of active research. For example, liquid crystalline stationary phases have shown promise for the separation of various isomers. vurup.sk

Comprehensive two-dimensional gas chromatography (GC×GC): This powerful technique utilizes two different capillary columns with orthogonal separation mechanisms. The effluent from the first column is trapped and then rapidly re-injected onto a second, shorter column. This results in a significant increase in peak capacity and resolving power, enabling the separation of complex mixtures of isomers that are unresolvable by single-column GC.

The table below summarizes the key aspects of high-resolution separation techniques for this compound.

| Technique | Key Features | Advantages for 1,2,3,9-TBBF Analysis |

| HRGC with Capillary Columns | Long columns (30-60m), various stationary phases (polar and non-polar). | Provides good general separation of PBDFs. Use of multiple columns with different polarities aids in isomer confirmation. |

| Advanced Isomer Separation | Optimized GC parameters, highly selective columns (e.g., liquid crystal), GC×GC. | Essential for resolving 1,2,3,9-TBBF from its other tetrabrominated isomers, which is critical for accurate quantification and toxicity assessment. |

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS), particularly when coupled with high-resolution gas chromatography (HRGC), is the cornerstone for the analysis of PBDFs. researchgate.net It offers the necessary selectivity and sensitivity for detecting these compounds at exceedingly low concentrations. researchgate.net

High-Resolution Mass Spectrometry (HRMS) (e.g., FT-ICR/MS)

High-resolution mass spectrometry (HRMS) is indispensable for the specific determination of this compound, distinguishing it from other co-eluting compounds and matrix interferences. nih.gov HRMS instruments, such as Quadrupole-Time-of-Flight (QTOF) or Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR/MS), provide high mass accuracy and resolving power. nih.goveag.com

The key advantage of HRMS is its ability to acquire high-resolution full-scan mass data, which allows for the retrospective analysis of non-target compounds without needing to re-inject the sample. nih.gov For complex samples, high resolving power is crucial for separating analyte ions from background matrix interferences that may have the same nominal mass. nih.gov For instance, a resolving power of 80,000 FWHM can significantly improve mass accuracy and quantification compared to lower resolutions. govinfo.gov

FT-ICR/MS, in particular, offers unparalleled sensitivity and resolving power, capable of achieving resolutions in the range of 10⁵ to 10⁶. researchgate.netnih.gov This allows for the fine isotopic patterns of brominated compounds to be resolved, aiding in definitive molecular formula confirmation. researchgate.net The process involves trapping ions in a magnetic field where their cyclotron frequency, which is inversely proportional to their mass-to-charge ratio, is measured with high precision. epa.gov This high level of performance is crucial for differentiating between the various tetrabromodibenzofuran isomers.

Table 1: Comparison of Mass Analyzer Performance

| Mass Analyzer | Resolution | Mass Accuracy | Key Advantage for 1,2,3,9-TeBDF Analysis |

|---|---|---|---|

| Quadrupole | Low | Low | Cost-effective for screening |

| Time-of-Flight (TOF) | Moderate to High | Good | Fast acquisition speed |

| Q-TOF | High (>40,000) | Excellent (<5 ppm) | Superior sensitivity and selectivity eag.com |

| FT-ICR/MS | Very High (>100,000) | Exceptional (<1 ppm) | Unmatched resolution for complex mixtures researchgate.netnih.gov |

Electron Capture Negative Ionization (ECNI) Mode for Enhanced Sensitivity

Electron Capture Negative Ionization (ECNI) is a highly sensitive and selective ionization technique for electrophilic compounds like this compound. researchgate.net Due to the presence of four electronegative bromine atoms, this molecule has a high affinity for capturing thermal electrons, leading to the formation of stable negative ions. frontiersin.org

In ECNI, low-energy electrons are used, which results in less fragmentation compared to electron ionization (EI). researchgate.net This often produces an intense molecular ion (M⁻) or a simple fragmentation pattern, which is highly desirable for both identification and quantification. The high specificity of ECNI results in low background noise, enabling the achievement of very low detection limits, often in the part-per-trillion (ppt) range. frontiersin.org The sensitivity of ECNI for polychlorinated dibenzofurans (PCDFs) has been shown to be orders of magnitude greater than that of EI. epa.govnih.gov This enhanced sensitivity is critical for detecting the trace amounts of this compound found in environmental samples.

Isotope Dilution Mass Spectrometry for Accurate Quantification

Isotope dilution mass spectrometry (IDMS) is the gold standard for the accurate quantification of trace organic compounds, including this compound. lagoonsonline.com This method corrects for the loss of analyte that may occur during sample extraction, cleanup, and instrumental analysis. nih.gov

The principle of IDMS involves adding a known amount of an isotopically labeled analog of the target analyte (e.g., ¹³C₁₂-1,2,3,9-Tetrabromo-dibenzofuran) to the sample prior to any processing steps. researchgate.netnih.gov This labeled internal standard is chemically identical to the native analyte and will therefore behave in the same manner throughout the analytical procedure. lagoonsonline.com By measuring the ratio of the native analyte to the labeled standard in the final extract using mass spectrometry, the initial concentration of the native analyte in the sample can be calculated with high precision and accuracy. researchgate.net The use of uniformly ¹³C-labeled standards is a powerful tool as it allows for the creation of an internal standard for each metabolite of interest. nih.gov

Table 2: Key Steps in Isotope Dilution Mass Spectrometry

| Step | Description | Importance for 1,2,3,9-TeBDF Analysis |

|---|---|---|

| Spiking | A known quantity of ¹³C-labeled 1,2,3,9-TeBDF is added to the sample. | Establishes the internal reference for quantification. nih.gov |

| Homogenization | The sample and spike are thoroughly mixed to ensure equilibrium. | Critical for the assumption that the native and labeled compounds behave identically. |

| Extraction & Cleanup | The PBDF fraction is isolated from the sample matrix. | Labeled standard corrects for any losses during this multi-step process. |

| HRGC/HRMS Analysis | The ratio of native to labeled 1,2,3,9-TeBDF is measured. | Provides the data for calculating the final concentration. |

| Quantification | The initial concentration is calculated based on the measured isotope ratio. | Yields highly accurate and precise results, independent of recovery rates. lagoonsonline.com |

Qualitative and Quantitative Analysis of Congener Profiles

The analysis of congener profiles involves the separation and quantification of individual PBDF isomers, including this compound. These profiles can serve as a "fingerprint" to identify potential sources of contamination. researchgate.netresearchgate.net Different industrial processes or environmental degradation pathways can result in characteristic ratios of different congeners. researchgate.net

For example, studies on polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) have shown that the congener profiles in environmental samples like sediment and water are often highly correlated, while the profiles in biological samples such as fish can differ due to metabolic processes. nih.gov The congener profile of pentachlorophenol (B1679276) (PCP) products is characterized by increasing concentrations with a higher degree of chlorination. researchgate.net By comparing the congener profile of an environmental sample to those of known sources, it is possible to trace the origin of the contamination. researchgate.net The determination of the specific contribution of this compound to the total PBDF concentration is a key component of this analysis.

Quality Assurance and Quality Control (QA/QC) in PBDF Analysis

Rigorous quality assurance and quality control (QA/QC) procedures are essential to ensure the reliability and defensibility of data generated for this compound. nih.govinchem.org These procedures are designed to monitor and control every stage of the analytical process, from sample collection to final data reporting. lagoonsonline.com

A comprehensive QA/QC program for PBDF analysis typically includes:

Method Blanks: Analyzing a sample of a clean matrix (e.g., solvent or purified sand) that is carried through the entire analytical procedure in the same manner as the field samples. This is used to assess for any contamination introduced in the laboratory. lagoonsonline.com

Field Blanks: A clean sample that is taken to the sampling site and exposed to the same conditions as the field samples. This helps to identify any contamination that may have occurred during sample collection and transport.

Spiked Samples: A portion of a real sample to which a known amount of the analyte of interest is added. The recovery of the spike is then measured to assess the effect of the sample matrix on the analytical method's performance. lagoonsonline.com

Certified Reference Materials (CRMs): Materials with a well-characterized concentration of the target analytes. Analysis of CRMs is used to verify the accuracy of the analytical method.

Internal Standards: As described in the isotope dilution section, isotopically labeled standards are added to every sample to correct for variations in analytical performance. nih.gov

Replicate Analyses: Analyzing the same sample multiple times to assess the precision of the method. lagoonsonline.com

All QA/QC results should be documented and monitored using control charts to ensure that the analytical system remains in a state of statistical control. lagoonsonline.com Adherence to established protocols, such as those from the U.S. Environmental Protection Agency (EPA), provides a framework for ensuring data quality. inchem.org

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| ¹³C₁₂-1,2,3,9-Tetrabromo-dibenzofuran |

| Polybrominated dibenzofuran (B1670420) (PBDF) |

| Polychlorinated dibenzofuran (PCDF) |

| Polychlorinated dibenzo-p-dioxin (B167043) (PCDD) |

| Pentachlorophenol (PCP) |

| Deoxynivalenol-3-glucoside (DON3G) |

Synthetic Chemistry and Derivatization Strategies of 1,2,3,9 Tetrabromo Dibenzofuran for Research Applications

Classical Synthetic Routes to Brominated Dibenzofurans

The traditional approaches to synthesizing brominated dibenzofurans, including the specific isomer 1,2,3,9-tetrabromo-dibenzofuran, have historically relied on two primary strategies: the direct bromination of the parent dibenzofuran (B1670420) molecule and the construction of the dibenzofuran core from already substituted precursors through cyclization reactions.

Direct Bromination of Dibenzofuran

Direct bromination of dibenzofuran typically involves electrophilic aromatic substitution, where the dibenzofuran ring system reacts with a brominating agent, such as elemental bromine (Br₂), often in the presence of a catalyst like iron or iron(III) bromide. The substitution pattern is dictated by the inherent electronic properties of the dibenzofuran nucleus. The oxygen atom of the furan (B31954) ring activates the aromatic rings towards electrophilic attack, primarily directing substitution to the ortho and para positions relative to the ether linkage.

The positions 2, 8, 4, and 6 are the most reactive sites on the dibenzofuran scaffold. Consequently, direct bromination tends to produce a mixture of isomers. Initial bromination favors the 2-position, followed by substitution at the 8-position to yield 2,8-dibromodibenzofuran. Further bromination can lead to tri- and tetra-substituted products, such as 2,4,8-tribromodibenzofuran and 2,4,6,8-tetrabromodibenzofuran.

Achieving a specific, less-favored substitution pattern like this compound through direct bromination is exceptionally challenging due to this inherent regioselectivity. The synthesis of such a specific isomer requires multi-step procedures that build the molecule from specifically designed precursors rather than direct functionalization of the parent heterocycle.

Cyclization Reactions from Substituted Precursors

To overcome the limitations of direct bromination, classical synthesis often involves the construction of the dibenzofuran core from appropriately substituted precursors. This strategy offers superior control over the final substitution pattern. A common approach is the acid-catalyzed dehydration or Ullmann-type condensation of substituted diaryl ethers.

For the synthesis of a compound like this compound, this would necessitate starting with a highly substituted diaryl ether. The general process involves the formation of a C-O bond to close the furan ring. For instance, a substituted 2-phenoxyphenol (B1197348) derivative can undergo intramolecular cyclization. Another classical route is the Pschorr cyclization, which involves the intramolecular cyclization of diazonium salts derived from substituted 2-aminodiaryl ethers. organic-chemistry.org

These methods, while offering better regiochemical control, can be limited by harsh reaction conditions (e.g., strong acids, high temperatures) and the often-complex synthesis of the required precursors.

Modern Catalytic Approaches for Targeted Synthesis

Contemporary organic synthesis has largely shifted towards more efficient and selective catalytic methods for constructing complex molecules like this compound. These modern techniques often employ transition metal catalysts, particularly palladium, to facilitate bond formations under milder conditions with greater functional group tolerance and higher yields.

Palladium-Catalyzed C-O Cyclization

A powerful modern strategy for synthesizing substituted dibenzofurans is the intramolecular palladium-catalyzed C-H activation and C-O bond formation. nih.govacs.org This method typically starts with a 2-arylphenol derivative, which can be synthesized via palladium-catalyzed arylation of a phenol (B47542) ester. acs.orgacs.org The subsequent key step is the direct coupling of the phenolic oxygen with a C-H bond on the adjacent aryl ring to form the furan ring of the dibenzofuran system.

This process often proceeds through a Pd(0)/Pd(II) catalytic cycle, utilizing an oxidant such as air to regenerate the active catalyst. nih.govacs.org A key finding in the development of these reactions is that the turnover-limiting step is often the C-O reductive elimination from the palladium(II) intermediate, rather than the initial C-H activation. nih.govfigshare.com This method is highly versatile and can tolerate a wide array of functional groups, making it a significant improvement over classical cyclization methods. acs.org For instance, an efficient synthesis of dibenzofurans from o-iododiaryl ethers can be achieved using a reusable Pd/C catalyst under ligand-free conditions. organic-chemistry.orgorganic-chemistry.org

Table 1: Palladium-Catalyzed C-O Cyclization for Dibenzofuran Synthesis

| Starting Material | Catalyst System | Oxidant/Base | Key Features | Reference(s) |

|---|---|---|---|---|

| 2-Arylphenols | Pd(OAc)₂ / Ligand | Air / Cs₂CO₃ | Phenol-directed C-H activation; Tolerates various functional groups. | nih.gov, acs.org, acs.org |

| o-Iododiaryl ethers | Pd/C (reusable) | NaOAc | Ligand-free conditions; High yields (75-100%). | organic-chemistry.org, organic-chemistry.org |

| o-Iodophenols and Silylaryl Triflates | Pd Catalyst | CsF | Two-step process involving O-arylation followed by cyclization. | organic-chemistry.org |

Negishi Coupling and Related Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern synthesis, and the Negishi coupling provides an effective route to the biaryl linkage necessary for dibenzofuran synthesis. A recently developed one-pot procedure combines directed ortho-lithiation, zincation, Negishi cross-coupling, and an intramolecular nucleophilic aromatic substitution (SₙAr) to assemble the dibenzofuran skeleton. researchgate.netnih.govnih.gov

In this streamlined sequence, a fluoroarene or fluoropyridine undergoes lithiation directed by the fluorine atom, followed by transmetalation with a zinc salt to form an organozinc reagent. nih.govnih.govacs.org This intermediate is then coupled with a 2-bromophenyl acetate (B1210297) via a palladium-catalyzed Negishi reaction. researchgate.netnih.gov The final step involves in-situ deprotection of the acetate to reveal a phenol, which then undergoes an intramolecular SₙAr reaction, with the fluorine atom acting as a leaving group, to close the ring and form the dibenzofuran. nih.gov This method is notable for its use of readily available starting materials and mild reaction conditions. nih.gov

Other cross-coupling reactions, such as the Suzuki-Miyaura reaction, are also employed. For example, site-selective Suzuki reactions on 2,3-dibromobenzofuran (B3192647) can be used to introduce aryl groups before a subsequent cyclization or further functionalization. beilstein-journals.org

Table 2: Negishi Coupling Approach to Dibenzofurans

| Step | Reagents/Conditions | Purpose | Reference(s) |

|---|---|---|---|

| 1. Directed ortho-Lithiation | LDA | C-H activation directed by a fluorine substituent. | nih.gov, nih.gov |

| 2. Zincation | ZnCl₂ | Formation of the organozinc reagent for cross-coupling. | researchgate.net, nih.gov |

| 3. Negishi Cross-Coupling | 2-Bromophenyl acetate, Pd catalyst (e.g., Pd-PEPPSI-IPr) | Formation of the key biaryl linkage. | researchgate.net, nih.gov, nih.gov |

| 4. Cyclization (SₙAr) | In-situ deprotection and cyclization | Ring closure to form the dibenzofuran core. | researchgate.net, nih.gov |

Domino "Twofold Heck/6π-Electrocyclization" Reactions

A particularly elegant and efficient strategy for building functionalized dibenzofurans is the domino "twofold Heck/6π-electrocyclization" reaction. documentsdelivered.comdocumentsdelivered.com This palladium-catalyzed process allows for the rapid construction of the dibenzofuran core from simpler, halogenated precursors.

The reaction typically starts with a 2,3-dibromobenzofuran, which undergoes two sequential Heck coupling reactions with an alkene. beilstein-journals.orgresearchgate.net The resulting intermediate, a 2,3-divinylbenzofuran, is perfectly poised to undergo a thermally induced 6π-electrocyclization. This pericyclic reaction forms a new six-membered ring. A subsequent dehydrogenation (aromatization) step, often spontaneous or promoted by the reaction conditions, yields the final, stable dibenzofuran aromatic system. This domino sequence is highly atom-economical and allows for the synthesis of complex, functionalized dibenzofurans in a single operational step from di- or tri-brominated benzofurans. beilstein-journals.org

Synthesis of Isotope-Labeled this compound Standards for Analytical Research

The synthesis of isotope-labeled standards of this compound, particularly with stable isotopes like Carbon-13 (¹³C), is crucial for its accurate quantification in environmental and biological samples. These labeled standards serve as internal references in analytical techniques such as gas chromatography-mass spectrometry (GC-MS), allowing for precise measurement by correcting for sample matrix effects and variations in instrument response.

A potential synthetic route could commence with a ¹³C-labeled benzene (B151609) derivative. For instance, uniformly labeled [¹³C₆]-benzene can be a starting point, which would distribute the label across one of the aromatic rings of the final product. The synthesis would then proceed through the formation of a diaryl ether intermediate, followed by cyclization to form the dibenzofuran core, and subsequent bromination to yield the desired this compound.

The Pschorr cyclization involves the intramolecular substitution of an arene by an aryl radical generated from an aryl diazonium salt, often catalyzed by copper. organic-chemistry.orgwikipedia.org An alternative approach is the Ullmann condensation, which is a copper-catalyzed reaction to form diaryl ethers from phenols and aryl halides. wikipedia.orgsynarchive.com This diaryl ether can then be cyclized.

A hypothetical synthetic scheme for ¹³C-labeled 1,2,3,9-tetrabromodibenzofuran is outlined below:

Step 1: Synthesis of a ¹³C-labeled Diaryl Ether Precursor

A ¹³C-labeled phenol, for example, [¹³C₆]-phenol, could be reacted with a suitably substituted brominated benzene derivative under Ullmann conditions to form a ¹³C-labeled diaryl ether. The choice of the second aromatic ring precursor is critical to ultimately achieve the 1,2,3,9-bromination pattern.

Step 2: Cyclization to form the Dibenzofuran Core

The resulting ¹³C-labeled diaryl ether can then undergo an intramolecular cyclization. This can be achieved through various methods, including palladium-catalyzed C-H activation/C-C bond formation. organic-chemistry.org

Step 3: Bromination of the ¹³C-labeled Dibenzofuran

The final step would be the selective bromination of the ¹³C-labeled dibenzofuran core to introduce bromine atoms at the 1, 2, 3, and 9 positions. This is typically achieved using a brominating agent such as elemental bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent and catalyst. The reaction conditions would need to be carefully controlled to achieve the desired tetrabrominated isomer.

The following interactive table summarizes the key stages and parameters of this proposed synthesis.

| Step | Reaction Type | Key Reagents and Conditions | Product | Isotope Label Incorporation |

| 1 | Ullmann Condensation | [¹³C₆]-Phenol, brominated benzene derivative, Copper catalyst (e.g., CuI), Base (e.g., K₂CO₃), High-boiling solvent (e.g., DMF, NMP), High temperature. | ¹³C-labeled diaryl ether | The ¹³C atoms are incorporated into one of the aromatic rings of the diaryl ether. |

| 2 | Intramolecular Cyclization | Palladium catalyst (e.g., Pd(OAc)₂), Ligand, Oxidant, High temperature. | ¹³C-labeled dibenzofuran | The ¹³C-labeled aromatic ring becomes part of the dibenzofuran core. |

| 3 | Electrophilic Bromination | Brominating agent (e.g., Br₂, NBS), Solvent (e.g., CCl₄, CH₂Cl₂), Catalyst (e.g., FeBr₃), Controlled temperature. | ¹³C-labeled this compound | The final product is a fully brominated, ¹³C-labeled internal standard. |

Derivatization Strategies for Enhanced Analytical Detection and Characterization

Derivatization in analytical chemistry involves chemically modifying a compound to produce a new compound with properties that are better suited for a particular analytical method. For 1,2,3,9-tetrabromodibenzofuran, which is a non-polar and relatively inert molecule lacking active hydrogens, traditional derivatization techniques like silylation or acylation are not directly applicable. However, derivatization strategies can be employed on precursor molecules during synthesis to facilitate the formation of the final product, or advanced analytical techniques can be utilized that involve a form of in-situ or post-column derivatization to enhance detection.

One of the primary goals of derivatization for halogenated compounds is to improve their detection by electron capture detectors (ECD) or to enhance their mass spectrometric fragmentation patterns for better identification and quantification.

Pre-synthesis Derivatization of Precursors:

During the synthesis of 1,2,3,9-tetrabromodibenzofuran, functional groups can be introduced into the precursor molecules that facilitate the key bond-forming reactions. For instance, in an Ullmann-type synthesis, a phenol precursor is essential. The hydroxyl group of the phenol is, in essence, a derivatization of a benzene ring that allows for the formation of the ether linkage.

Post-Column Photolytic Dehalogenation:

A more direct approach to enhancing the detection of fully halogenated compounds like 1,2,3,9-tetrabromodibenzofuran is through post-column derivatization. One such technique involves on-line photolytic dehalogenation following chromatographic separation. researchgate.net In this method, the eluent from the gas or liquid chromatograph is irradiated with UV light. This causes the cleavage of the carbon-bromine bonds, releasing bromide ions. These ions can then be detected by a conductivity detector. The response of the conductivity detector is proportional to the number of halogen atoms in the molecule, providing a sensitive and selective method for the detection of highly brominated compounds.

Derivatization for Enhanced Mass Spectrometric Detection:

While 1,2,3,9-tetrabromodibenzofuran can be analyzed directly by GC-MS, derivatization techniques could theoretically be employed to introduce functional groups that lead to more characteristic fragmentation patterns. However, due to the stability of the polybrominated dibenzofuran ring system, such derivatization would require harsh conditions that could lead to the degradation of the analyte. Therefore, efforts to enhance mass spectrometric detection have focused more on optimizing ionization techniques, such as using negative chemical ionization (NCI), which can provide high sensitivity for electrophilic compounds like polyhalogenated dibenzofurans.

The following interactive table outlines derivatization strategies relevant to the analysis of 1,2,3,9-tetrabromodibenzofuran.

| Strategy | Stage | Description | Purpose |

| Functionalization of Precursors | Pre-synthesis | Introduction of hydroxyl or amino groups onto the aromatic precursors for Ullmann or Pschorr reactions. | To enable the key cyclization reaction for the formation of the dibenzofuran ring. |

| Post-Column Photolytic Dehalogenation | Post-analysis | The analyte is dehalogenated by UV irradiation after chromatographic separation, and the resulting halide ions are detected by a conductivity detector. researchgate.net | To enhance the sensitivity and selectivity of detection for highly brominated compounds. |

| Optimized Ionization Techniques | During analysis | Use of techniques like Electron Capture Negative Ionization (ECNI) in mass spectrometry. | To increase the sensitivity of detection for electrophilic polyhalogenated compounds. |

Ecological Impact and Environmental Risk Assessment Frameworks for 1,2,3,9 Tetrabromo Dibenzofuran

Environmental Persistence and Recalcitrance of 1,2,3,9-Tetrabromo-dibenzofuran

Polybrominated dibenzofurans (PBDFs), including 1,2,3,9-TeBDF, are known for their environmental persistence. pops.int Their chemical structure, characterized by a stable dibenzofuran (B1670420) core and bromine-carbon bonds, makes them resistant to degradation. This recalcitrance allows them to persist in various environmental compartments, including soil, sediment, and biota, for extended periods.

The primary sources of PBDFs in the environment are linked to commercial brominated flame retardants (BFRs), specifically polybrominated diphenyl ethers (PBDEs). nih.goviaeg.com PBDFs can be present as impurities in BFR formulations and are also formed during the thermal degradation and combustion of products containing these flame retardants. nih.goviaeg.com The widespread use of BFRs in plastics, electronics, and textiles has led to the unintentional release of PBDFs into the environment.

Classification of PBDFs as Persistent Organic Pollutants (POPs)

Due to their persistence, potential for long-range environmental transport, bioaccumulation, and toxicity, PBDFs are classified as Persistent Organic Pollutants (POPs). pops.int This classification places them in the same category as other well-known hazardous chemicals like polychlorinated biphenyls (PCBs) and polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). pops.int

The Stockholm Convention on Persistent Organic Pollutants, a global treaty to protect human health and the environment from POPs, has addressed several brominated flame retardants and related compounds. While specific listings for all PBDF congeners are an ongoing process, the class of PBDFs is recognized for its POP characteristics. pops.intiaeg.com The toxicities of PBDD/Fs are considered similar to or even higher than their chlorinated counterparts. pops.intpsu.edu

A joint World Health Organization (WHO) and United Nations Environment Programme (UNEP) expert consultation concluded that PBDDs and PBDFs could significantly contribute to the total dioxin toxic equivalencies (TEQs) in human background exposure. nih.gov

Ecological Risk Assessment Methodologies for Halogenated Aromatic Hydrocarbons

Ecological risk assessment (ERA) for halogenated aromatic hydrocarbons like 1,2,3,9-TeBDF involves a multi-step process to evaluate the potential adverse effects on ecosystems. epa.govnih.gov These frameworks typically include hazard identification, exposure assessment, and risk characterization. nih.gov

For substances like PBDFs, the ERA process often relies on a combination of field data, laboratory toxicity studies, and modeling. nih.gov The "TRIAD" approach, which integrates chemistry, toxicology, and ecology, is one such methodology used for assessing contaminated sites. dtu.dk Risk is often quantified using a hazard quotient (HQ) or a hazard index (HI), which compares estimated environmental concentrations to established toxicity thresholds. nih.gov

The environmental behavior of PBDFs is often compared to that of PCDD/Fs due to their structural and toxicological similarities. pops.int Both classes of compounds are hydrophobic and tend to partition into organic matrices in the environment. nih.gov However, differences in their congener profiles in environmental samples suggest distinct sources and formation mechanisms. pops.int For instance, the thermal disposal of electronic waste can release PBDD/Fs at levels significantly higher than PCDD/Fs. pops.int

While both groups of compounds are persistent, the specific degradation rates and pathways can vary. The larger size of the bromine atom compared to the chlorine atom can influence the environmental fate and transport of PBDFs relative to PCDD/Fs.

A significant concern with PBDFs, including 1,2,3,9-TeBDF, is their potential for biomagnification in food webs. psu.eduresearchgate.net Biomagnification is the process by which the concentration of a substance increases in organisms at successively higher levels in a food chain. This occurs because these persistent compounds are not easily metabolized or excreted and accumulate in the fatty tissues of organisms.

Studies have shown that the biomagnification potential of persistent organic pollutants can be food-web specific. psu.eduresearchgate.net For instance, chemicals that may not biomagnify in aquatic food webs can do so in food webs that include air-breathing animals due to differences in respiratory elimination rates. psu.edu

The biomagnification of PBDFs has been observed in various ecosystems. Research on terrestrial food chains has demonstrated the biomagnification of related compounds like PBDEs in predatory birds. researchgate.net In aquatic systems, studies on PCDD/Fs have shown that lower chlorinated isomers can have higher biomagnification factors (BMFs) than higher chlorinated ones. nih.gov This suggests that the degree of bromination of 1,2,3,9-TeBDF could influence its specific biomagnification potential. The trophic transfer of these compounds poses a risk to top predators, including birds, marine mammals, and humans, who may consume contaminated prey.

Broader Environmental and Ecosystem Implications

The presence of 1,2,3,9-TeBDF and other PBDFs in the environment has broader implications for ecosystem health. As persistent and bioaccumulative substances, they can lead to long-term contamination of habitats. Their toxic effects, which are often mediated through the aryl hydrocarbon (Ah) receptor, can disrupt endocrine systems, impair reproduction, and cause developmental abnormalities in wildlife. psu.edu

The contamination of sediments and soils can impact benthic organisms and soil invertebrates, which form the base of many food webs. nih.gov The transfer of these compounds from abiotic media to biota and subsequent biomagnification can lead to a decline in the health and populations of sensitive species, ultimately affecting ecosystem structure and function. The widespread distribution of these pollutants, including in remote areas, highlights their potential for long-range transport and global impact. iaeg.com

Computational Chemistry and Theoretical Modeling of 1,2,3,9 Tetrabromo Dibenzofuran

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical studies are instrumental in defining the fundamental properties of molecules like 1,2,3,9-Tetrabromo-dibenzofuran. These computational methods allow for the precise calculation of molecular geometries, energetic stabilities, and spectroscopic characteristics, offering a detailed view of the molecule at the atomic level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to calculate the molecule's energy.

The energetics of the molecule, including its heat of formation and stabilization energy, can also be calculated using DFT. These values are critical for understanding the molecule's stability and its potential to participate in chemical reactions. Theoretical calculations on polybrominated dibenzo-p-dioxins (PBDDs), which are structurally similar to PBDFs, have been performed to estimate their thermodynamic properties, such as the enthalpy and Gibbs free energy of formation. researchgate.net

Table 1: Representative DFT Functionals and Basis Sets for Halogenated Aromatic Compounds

| DFT Functional | Basis Set | Typical Application |

| B3LYP | 6-31G* | Geometry optimization and vibrational frequencies |

| M06-2X | cc-pVDZ | Reaction kinetics and thermochemistry |

| PBE0 | def2-TZVP | Electronic properties and spectra |

This table represents commonly used methods for compounds similar to this compound and is for illustrative purposes.

Vibrational frequency analysis, typically performed using DFT, calculates the characteristic vibrational modes of a molecule. These computed frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the identification and characterization of the compound.